molecular formula C12H17NO4S B5625944 4,4'-(3-amino-2,5-thienediyl)dibutanoic acid

4,4'-(3-amino-2,5-thienediyl)dibutanoic acid

Cat. No.: B5625944
M. Wt: 271.33 g/mol
InChI Key: CEEXYAKTSAABMO-UHFFFAOYSA-N
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Description

4,4’-(3-amino-2,5-thienediyl)dibutanoic acid is a compound that features a thiophene ring substituted with an amino group and two butanoic acid moieties. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique electronic properties and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-amino-2,5-thienediyl)dibutanoic acid can be achieved through various synthetic routes. One common method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals, producing substituted thiophene derivatives . The reaction conditions typically include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-amino-2,5-thienediyl)dibutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(3-amino-2,5-thienediyl)dibutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(3-amino-2,5-thienediyl)dibutanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various biochemical processes, potentially inhibiting enzymes or interacting with cellular receptors. The amino group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.

    Thiophene-3-carboxaldehyde: A thiophene derivative with an aldehyde group at the 3-position.

Uniqueness

4,4’-(3-amino-2,5-thienediyl)dibutanoic acid is unique due to its dual butanoic acid moieties and the specific substitution pattern on the thiophene ring. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[4-amino-5-(3-carboxypropyl)thiophen-2-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c13-9-7-8(3-1-5-11(14)15)18-10(9)4-2-6-12(16)17/h7H,1-6,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEXYAKTSAABMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)CCCC(=O)O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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